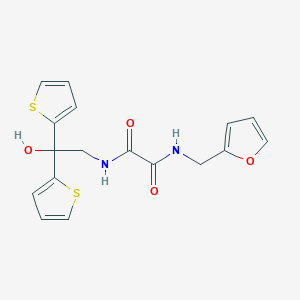

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Description

N1-(Furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a hydroxy-substituted di(thiophen-2-yl)ethyl moiety at N2. Oxalamides are recognized for their versatility in medicinal chemistry and flavor enhancement, often acting as agonists for taste receptors (e.g., hTAS1R1/hTAS1R3) or enzyme inhibitors .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERDNIQEOSMMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

Synthesis of the oxalamide core: The oxalamide core is formed by reacting oxalyl chloride with the appropriate amine derivatives.

Coupling of the furan and thiophene moieties: The final step involves coupling the furan-2-ylmethylamine with the oxalamide derivative containing the thiophene rings under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the oxalamide can yield the corresponding amine derivative.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The oxalamide moiety may also play a role in binding to enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Differences

The following table summarizes key oxalamide derivatives and their properties, highlighting structural and functional distinctions:

Key Observations:

- Substituent Impact: The target compound’s thiophene and furan groups may confer distinct electronic and steric properties compared to S336’s pyridyl and dimethoxybenzyl moieties. Thiophenes are known for metabolic stability, while furans can introduce susceptibility to oxidative degradation .

- Functional Trade-offs : S336’s regulatory approval highlights oxalamides’ safety profile in flavor applications, but the target compound’s di(thiophen) group could alter solubility or bioavailability.

Toxicity and Regulatory Considerations

- Safety Margins : S336 and related oxalamides exhibit high safety margins (e.g., 500 million-fold in Europe/USA exposure estimates) due to rapid metabolic clearance and low bioaccumulation . The target compound’s thiophene/furan motifs may require additional toxicity screening, as heterocycles can sometimes form reactive metabolites.

- CYP Inhibition : S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), but this was deemed insignificant in follow-up assays . Similar evaluations would be critical for the target compound.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both furan and thiophene moieties. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of significant research interest.

Structure

The compound features:

- A furan ring, which contributes to its electronic properties and potential reactivity.

- A thiophene ring that enhances its biological activity through various interaction mechanisms.

Molecular Formula

The molecular formula of this compound can be represented as:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. The presence of hydroxyl groups in the structure may enhance this effect by facilitating hydrogen bonding with microbial targets.

Case Study: A study demonstrated that similar compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Research Findings:

- In vitro Studies: Compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Mechanism: The furan and thiophene components may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .

Antioxidant Activity

The compound's ability to scavenge free radicals has been investigated, indicating potential use as an antioxidant agent. This property is particularly relevant in preventing oxidative stress-related diseases.

The biological activity of this compound is mediated through several pathways:

- Enzyme Inhibition: Interaction with enzymes involved in microbial growth and cancer cell metabolism.

- Receptor Binding: Potential binding to specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(thiophen-2-ylmethyl)oxalamide | Lacks furan ring | Moderate antimicrobial properties |

| N-(furan-2-ylmethyl)oxalamide | Lacks thiophene ring | Limited anticancer activity |

| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Contains two furan rings | Enhanced antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.